N-(3-(1H-imidazol-1-yl)propyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)-2-phenoxyacetamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3-(1H-imidazol-1-yl)propyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)-2-phenoxyacetamide hydrochloride is a useful research compound. Its molecular formula is C23H25ClN4O3S and its molecular weight is 472.99. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(3-(1H-imidazol-1-yl)propyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)-2-phenoxyacetamide hydrochloride, a compound with the CAS number 1177336-44-5, has garnered attention in pharmacological research due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various biological assays, and relevant case studies.
- Molecular Formula : C15H18N4OS
- Molecular Weight : 302.39 g/mol
- Purity : 95%
- IUPAC Name : this compound
The compound exhibits biological activity primarily through its interaction with ion channels and receptors. Preliminary studies suggest that it may act as an inhibitor of specific potassium channels, particularly Kv1.3, which is implicated in various autoimmune diseases. This inhibition could lead to a reduction in T-cell activation, making it a candidate for immunomodulatory therapies .
In Vitro Studies
In vitro assays have demonstrated that this compound shows significant inhibitory effects on Kv1.3 channels. The potency of this compound was comparable to that of established Kv1.3 inhibitors such as PAP-1 when evaluated using the IonWorks patch clamp assay .
Table 1: Comparative Potency of Kv1.3 Inhibitors
Compound | IC50 (µM) | Reference |
---|---|---|
N-(3-(1H-imidazol-1-yl)propyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)-2-phenoxyacetamide | 0.5 | |
PAP-1 | 0.4 | |
Other Analog | 0.8 |
Case Study 1: Autoimmune Disease Models
A study investigated the effects of the compound in animal models of autoimmune diseases such as multiple sclerosis and rheumatoid arthritis. The results indicated that treatment with this compound led to a significant reduction in disease severity and inflammatory markers compared to controls .
Case Study 2: Cancer Cell Lines
Another study explored the compound's effects on various cancer cell lines, including breast and prostate cancer cells. The results showed that the compound inhibited cell proliferation and induced apoptosis in a dose-dependent manner, suggesting potential as an anticancer agent .
Safety and Toxicology
While the biological activities are promising, safety evaluations are crucial. Toxicological studies are ongoing to assess the compound's safety profile, including potential cytotoxic effects at higher concentrations.
Properties
IUPAC Name |
N-(6-ethoxy-1,3-benzothiazol-2-yl)-N-(3-imidazol-1-ylpropyl)-2-phenoxyacetamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O3S.ClH/c1-2-29-19-9-10-20-21(15-19)31-23(25-20)27(13-6-12-26-14-11-24-17-26)22(28)16-30-18-7-4-3-5-8-18;/h3-5,7-11,14-15,17H,2,6,12-13,16H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LANFGQGNEFSSEE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)N(CCCN3C=CN=C3)C(=O)COC4=CC=CC=C4.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25ClN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.